N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)benzyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-{[3-CHLORO-6-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a combination of chlorinated phenyl, benzothiazole, and acetamide groups
Preparation Methods
The synthesis of N-{[3-CHLORO-6-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE involves multiple steps, typically starting with the preparation of the chlorinated phenyl and benzothiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include chlorinating agents, bases, and solvents such as ethanol and dimethylformamide .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorinated phenyl group can be reduced to remove the chlorine atom.
Scientific Research Applications
N-{[3-CHLORO-6-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[3-CHLORO-6-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to N-{[3-CHLORO-6-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE include other benzothiazole derivatives and chlorinated phenyl compounds. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. The uniqueness of N-{[3-CHLORO-6-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H25ClN2O3S2 |
---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
N-[(5-chloro-2-hydroxy-6-methyl-3-propan-2-ylphenyl)methyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H25ClN2O3S2/c1-5-28-14-6-7-18-19(8-14)30-22(25-18)29-11-20(26)24-10-16-13(4)17(23)9-15(12(2)3)21(16)27/h6-9,12,27H,5,10-11H2,1-4H3,(H,24,26) |
InChI Key |
WPXYHLADJROXCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NCC3=C(C(=CC(=C3C)Cl)C(C)C)O |
Origin of Product |
United States |
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